molecular formula C15H14N4O2 B1194974 3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole

3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole

Cat. No. B1194974
M. Wt: 282.3 g/mol
InChI Key: MIRTYCBHRCDTEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthesis methods for 1,2,4-oxadiazoles, including the compound , have been explored using various techniques. For instance, Piccionello et al. (2009) describe the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles (Piccionello et al., 2009).

  • Chemical Reactions and Derivatives : The reactions of 1,2,4-oxadiazoles with other compounds, leading to the formation of various derivatives, have been studied. For example, Suyama et al. (1994) investigated the reaction of N-Cyanocarbonimidate and related compounds with hydroxylamine, producing derivatives of 1,2,4-oxadiazole (Suyama et al., 1994).

Material Science Applications

  • Liquid Crystalline Properties : Karamysheva et al. (2001) synthesized new mesomorphic 1,2,4-oxadiazoles containing pyridine as an electron-acceptor substituent, which are relevant in the study of liquid crystals (Karamysheva et al., 2001).

  • Coordination Polymers : Ding et al. (2017) explored the synthesis of coordination polymers with oxadiazol-pyridine ligands, which are important in the field of material science for their luminescent properties and potential applications in sensing and catalysis (Ding et al., 2017).

Biological Activities

  • Anticancer Properties : Redda and Gangapuram (2007) synthesized 1,2,4-oxadiazolyl tetrahydropyridines with potential anticancer activities, demonstrating the biological relevance of 1,2,4-oxadiazole derivatives (Redda & Gangapuram, 2007).

  • Antimicrobial Activities : Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, indicating the potential of 1,2,4-oxadiazoles in pharmaceutical applications (Bayrak et al., 2009).

properties

Product Name

3-(2-Ethoxy-6-methyl-3-pyridinyl)-5-(2-pyridinyl)-1,2,4-oxadiazole

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

IUPAC Name

3-(2-ethoxy-6-methylpyridin-3-yl)-5-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N4O2/c1-3-20-14-11(8-7-10(2)17-14)13-18-15(21-19-13)12-6-4-5-9-16-12/h4-9H,3H2,1-2H3

InChI Key

MIRTYCBHRCDTEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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